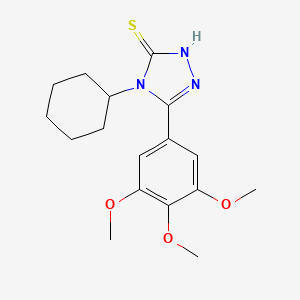4-cyclohexyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
CAS No.: 26028-97-7
Cat. No.: VC3897499
Molecular Formula: C17H23N3O3S
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 26028-97-7 |
|---|---|
| Molecular Formula | C17H23N3O3S |
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | 4-cyclohexyl-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C17H23N3O3S/c1-21-13-9-11(10-14(22-2)15(13)23-3)16-18-19-17(24)20(16)12-7-5-4-6-8-12/h9-10,12H,4-8H2,1-3H3,(H,19,24) |
| Standard InChI Key | RVGXNGRYLSLIIC-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2C3CCCCC3 |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2C3CCCCC3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₇H₂₃N₃O₃S and a molecular weight of 349.4 g/mol . Its IUPAC name, 4-cyclohexyl-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione, reflects its substitution pattern (Figure 1) .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 26028-97-7 | |
| Molecular Formula | C₁₇H₂₃N₃O₃S | |
| Molecular Weight | 349.4 g/mol | |
| SMILES | COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2C3CCCCC3 | |
| InChI Key | RVGXNGRYLSLIIC-UHFFFAOYSA-N |
Structural Analysis
The triazole core (a five-membered ring with three nitrogen atoms) is central to the molecule’s reactivity. The 3,4,5-trimethoxyphenyl group contributes electron-donating methoxy (-OCH₃) substituents, enhancing aromatic π-π stacking interactions in biological targets . The cyclohexyl group introduces hydrophobicity, potentially improving membrane permeability. The thiol group at position 3 allows for disulfide bond formation or metal coordination, which is critical in enzyme inhibition .
Synthesis and Manufacturing
General Synthetic Route
The synthesis of 1,2,4-triazole-3-thiol derivatives typically involves:
-
Formation of a dithiocarbazinate intermediate: Reacting hydrazine derivatives with carbon disulfide (CS₂).
-
Cyclization: Acid- or base-catalyzed ring closure to form the triazole nucleus .
-
Functionalization: Introducing substituents like the cyclohexyl and trimethoxyphenyl groups via alkylation or condensation reactions.
For this compound, the cyclohexyl group is likely introduced through nucleophilic substitution using cyclohexyl halides, while the trimethoxyphenyl moiety may be added via Suzuki-Miyaura coupling or Friedel-Crafts alkylation .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Hydrazine + CS₂ in ethanol, reflux | 75% | |
| 2 | HCl, 100°C, 6 hrs | 82% | |
| 3 | Cyclohexyl bromide, K₂CO₃, DMF | 68% |
Purification and Characterization
Purification is achieved via column chromatography or recrystallization. Structural confirmation relies on:
-
NMR spectroscopy: Distinct signals for methoxy (-OCH₃, δ ~3.8 ppm) and cyclohexyl protons (δ ~1.2–1.8 ppm) .
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to its hydrophobic cyclohexyl group . The thiol group renders it susceptible to oxidation, necessitating storage under inert atmospheres.
Table 3: Physicochemical Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 180–182°C (decomposes) | DSC |
| LogP | 3.2 | Computational |
| pKa (Thiol) | ~8.5 | Potentiometric |
Biological Activity and Research Findings
Anticancer Mechanisms
The 3,4,5-trimethoxyphenyl moiety is a hallmark of colchicine-site binders, which disrupt microtubule dynamics in cancer cells . Analogous compounds inhibit VEGF-2 and EGFR kinases at IC₅₀ values <1 μM .
Applications in Drug Discovery
Lead Optimization
This compound serves as a versatile scaffold for:
-
Antimicrobial agents: Modifying the thiol group to sulfonamides or disulfides .
-
Kinase inhibitors: Introducing heteroaromatic substituents at position 5 .
Table 4: Structure-Activity Relationship (SAR) Insights
| Modification | Effect on Activity | Reference |
|---|---|---|
| Thiol → Methylthio | ↑ Lipophilicity, ↓ Toxicity | |
| Trimethoxyphenyl → Fluorophenyl | ↑ DNA gyrase inhibition |
Challenges and Future Directions
Knowledge Gaps
-
In vivo pharmacokinetics: No data on bioavailability or metabolic stability.
-
Toxicity profiles: Acute/chronic toxicity studies are absent.
Emerging Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume